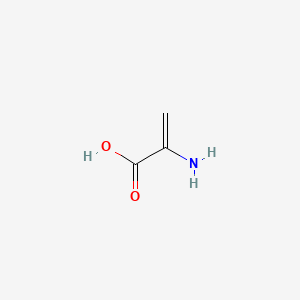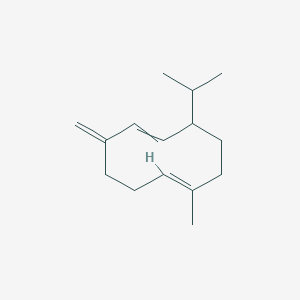
(+/-)-Germacrene D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Germacrene D is a sesquiterpene hydrocarbon that is commonly found in the essential oils of various plants. It is known for its distinctive woody and spicy aroma and is often used in the fragrance industry. This compound is also of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Germacrene D can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a natural precursor in the biosynthesis of sesquiterpenes. This reaction typically requires the presence of a cyclase enzyme, which facilitates the formation of the germacrene D structure.
In a laboratory setting, the synthesis can be carried out using chemical catalysts. For example, the cyclization of farnesyl pyrophosphate can be catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The reaction is usually conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants that naturally produce this compound. Steam distillation is a common method used to isolate essential oils, followed by fractional distillation to purify this compound. Alternatively, biotechnological methods involving genetically engineered microorganisms can be employed to produce this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Germacrene D undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into oxygenated derivatives such as germacrene D epoxide.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the germacrene D structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in an organic solvent such as dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method for reducing this compound.
Substitution: Halogenation can be achieved using reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Germacrene D epoxide and other oxygenated derivatives.
Reduction: Saturated hydrocarbons such as germacrene D dihydride.
Substitution: Halogenated germacrene D derivatives.
Scientific Research Applications
(+/-)-Germacrene D has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of sesquiterpene biosynthesis and the effects of various catalysts on cyclization reactions.
Biology: Research has shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. It also has anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Medicine: Studies have indicated that this compound has anticancer properties, particularly against breast and prostate cancer cell lines. It is being investigated for its potential use in cancer therapy.
Industry: In the fragrance industry, this compound is valued for its woody and spicy aroma and is used in the formulation of perfumes and other scented products.
Mechanism of Action
The biological effects of (+/-)-Germacrene D are thought to be mediated through various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. The anti-inflammatory effects of this compound may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
(+/-)-Germacrene D can be compared with other sesquiterpenes such as:
Germacrene A: Similar in structure but differs in the position of double bonds.
Germacrene B: Another isomer with a different arrangement of carbon atoms.
Germacrene C: Similar to germacrene D but with variations in the cyclization pattern.
The uniqueness of this compound lies in its specific arrangement of double bonds and its distinctive aroma, which sets it apart from other germacrene isomers. Additionally, its broad spectrum of biological activities makes it a compound of significant interest in various fields of research.
Properties
CAS No. |
105453-16-5 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |
InChI Key |
GAIBLDCXCZKKJE-NWYXHMAXSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10760377.png)
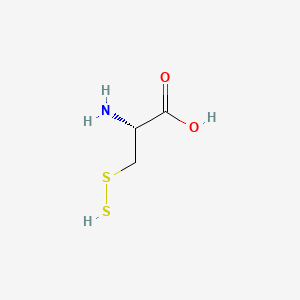
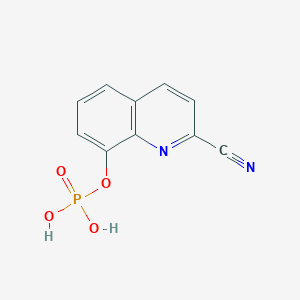
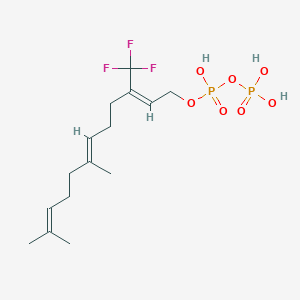
![4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide](/img/structure/B10760404.png)
![4-Hydroxy-3-[2-oxo-3-(thieno[3,2-B]pyridine-2-sulfonylamino)-pyrrolidin-1-ylmethyl]-benzamidine](/img/structure/B10760415.png)
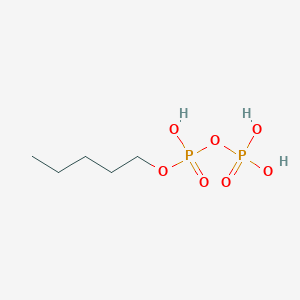
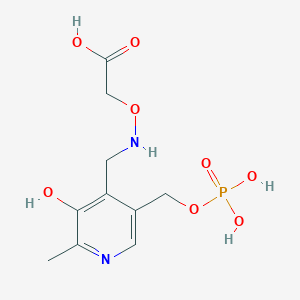
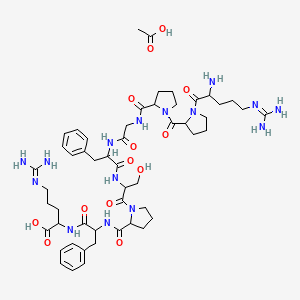

![{[2-(1H-1,2,3-Benzotriazol-1-YL)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]}bis(phosphonic acid)](/img/structure/B10760438.png)

![7,8-Dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-B]chromene-9-carboxylic acid](/img/structure/B10760461.png)
